An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Bromomethyl)-5-(trifluoromethyl)furan
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Bromomethyl)-5-(trifluoromethyl)furan
A Note to the Reader: This guide provides a comprehensive overview of the physical and chemical properties of 2-(bromomethyl)-5-(trifluoromethyl)furan. Extensive searches of scientific literature and chemical databases did not yield specific information on "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-". The prevalence of data for the mono-brominated compound (CAS 17515-77-4) suggests it is the compound of significant interest to the research community. This guide has been developed to provide in-depth technical information on this closely related and readily available analogue.
Introduction
Furan derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and biological activity.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-(Bromomethyl)-5-(trifluoromethyl)furan has emerged as a key building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1] This guide provides a detailed examination of its physical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
2-(Bromomethyl)-5-(trifluoromethyl)furan is a furan ring substituted with a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position.[1] The presence of these functional groups imparts distinct polarity and reactivity to the molecule.[1] It is typically a colorless to pale yellow liquid or solid, depending on its purity.[1]
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C6H4BrF3O | [2][3] |
| Molecular Weight | 228.99 g/mol | [3] |
| CAS Number | 17515-77-4 | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 38 °C | [4] |
| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [4] |
| Flash Point | 59.2 ± 25.9 °C | [4] |
| Refractive Index | 1.448 | [4] |
| Purity | >97.0% (GC) | [5] |
Synthesis and Reactivity
The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)furan typically involves the bromination of a suitable precursor. One documented method involves the reaction of 2-methyl-5-(trifluoromethyl)furan with a brominating agent.[6]
Representative Synthetic Protocol
A common laboratory-scale synthesis involves the following steps:
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To a stirred solution of 2-methyl-5-(trifluoromethyl)furan in a suitable solvent (e.g., chloroform), a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) is added.[6]
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A radical initiator, for instance, azobisisobutyronitrile (AIBN), is introduced to facilitate the reaction.[6]
-
The reaction mixture is heated to around 65°C for a specified period (e.g., 30 minutes).[6]
-
Upon completion, the reaction mixture is filtered.[6]
-
The organic layer is washed with water and a brine solution.[6]
-
The solution is dried over an anhydrous salt like sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure.[6]
-
The crude product is then purified by vacuum distillation to yield the pure 2-(bromomethyl)-5-(trifluoromethyl)furan.[6]
Caption: Synthetic workflow for 2-(bromomethyl)-5-(trifluoromethyl)furan.
The bromomethyl group is a versatile functional handle, making the compound highly reactive in nucleophilic substitution reactions.[1] This reactivity is key to its utility as an intermediate in the synthesis of more complex molecules.[1]
Applications in Drug Development and Other Fields
The unique combination of the furan scaffold, the reactive bromomethyl group, and the stability-enhancing trifluoromethyl group makes 2-(bromomethyl)-5-(trifluoromethyl)furan a valuable intermediate in several areas:
-
Medicinal Chemistry : It is used in the synthesis of various biologically active compounds. For instance, it serves as an intermediate in the preparation of tertiary sulfonamides that act as liver X receptor antagonists.[1] It is also utilized in the synthesis of hydantoin-based inhibitors of MMP-13, which have potential applications in the treatment of osteoarthritis.[1]
-
Organic Synthesis : The compound is a versatile building block for introducing the 5-(trifluoromethyl)furan-2-yl)methyl moiety into a wide range of organic molecules.
Caption: Applications of 2-(bromomethyl)-5-(trifluoromethyl)furan.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-(bromomethyl)-5-(trifluoromethyl)furan. While detailed spectra are best consulted from original sources, publicly available information indicates the availability of ¹H NMR and FTIR spectra for this compound.
Safety and Handling
2-(Bromomethyl)-5-(trifluoromethyl)furan is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Statements : It is a flammable liquid and vapor and causes severe skin burns and eye damage.[5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautionary Measures : Handling should be done in a well-ventilated area, and personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Storage : Store in a tightly closed container in a dry and well-ventilated place under an inert atmosphere, at a temperature between 2-8°C.
Conclusion
2-(Bromomethyl)-5-(trifluoromethyl)furan is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with its reactivity, make it a key intermediate for researchers in drug discovery and materials science. Proper handling and storage are essential due to its hazardous nature.
References
-
2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4. Matrix Fine Chemicals. [Link]
-
2-(Bromomethyl)-5-(trifluoromethyl)furan | C6H4BrF3O | CID 2794605. PubChem. [Link]
-
Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. [Link]
-
2-(Bromomethyl)-5-(trifluoromethyl)furan | 17515-77-4. MilliporeSigma. [Link]
-
2-(bromomethyl)-5-(trifluoromethyl)furan - Optional[FTIR] - Spectrum. SpectraBase. [Link]
Sources
- 1. CAS 17515-77-4: 2-(bromomethyl)-5-(trifluoromethyl)furan [cymitquimica.com]
- 2. 2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4 [matrix-fine-chemicals.com]
- 3. 2-(Bromomethyl)-5-(trifluoromethyl)furan | C6H4BrF3O | CID 2794605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(Bromomethyl)-5-(trifluoromethyl)furan | 17515-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
